molecular formula C22H20N4O6S B2934948 2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894037-37-7

2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2934948
CAS No.: 894037-37-7
M. Wt: 468.48
InChI Key: LRFZZNWPGTVINB-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidine derivative featuring a 1,6-dihydropyrimidine-5-carboxamide core with multiple functional groups:

  • Dihydropyrimidine ring: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, substituted with a methyl group at position 1 and a keto group at position 4.
  • Thioether linkage: A sulfur atom bridges the pyrimidine ring (position 2) and a 2-(benzodioxol-5-ylamino)-2-oxoethyl group.
  • Benzodioxole moiety: A fused benzene and dioxole ring system (benzo[d][1,3]dioxole) linked via an amide bond to the thioether side chain.
  • Methoxyphenyl carboxamide: A para-methoxy-substituted phenyl group attached to the carboxamide at position 3.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-26-21(29)14(20(28)25-15-5-3-4-6-16(15)30-2)10-23-22(26)33-11-19(27)24-13-7-8-17-18(9-13)32-12-31-17/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZZNWPGTVINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety known for its bioactive properties, along with a pyrimidine derivative that may contribute to its pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O4S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure includes functional groups that are often associated with biological activity, such as amines and carboxamides, which may interact with various biological targets.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes and receptors within biological systems. The benzo[d][1,3]dioxole moiety may enhance binding affinity to target proteins, while the thioether and carboxamide functionalities could facilitate interactions with cellular pathways involved in inflammation and cancer progression.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity :
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing the benzo[d][1,3]dioxole structure have shown cytotoxic effects against various cancer cell lines. A study indicated that certain benzothiazole derivatives demonstrated IC50 values ranging from 0.4 to 0.57 µM against MCF-7 breast cancer cells, suggesting a potential for similar efficacy in derivatives containing the benzo[d][1,3]dioxole moiety .

Anti-inflammatory Effects :
Compounds with similar functional groups have been reported to possess anti-inflammatory properties. For example, studies on related structures showed inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play critical roles in inflammatory processes. The compound's ability to modulate these pathways could be beneficial in treating conditions characterized by excessive inflammation .

Antimicrobial Activity :
There is emerging evidence supporting the antimicrobial potential of compounds with similar frameworks. Certain derivatives have been tested against bacterial strains and exhibited promising results, indicating that this compound might also possess antibacterial or antifungal properties .

Data Tables

Below are summarized findings from various studies on related compounds:

Activity TypeCompound TypeIC50 Values (µM)Cell Lines Tested
AnticancerBenzothiazole Derivatives0.4 - 0.57MCF-7 (Breast Cancer)
Anti-inflammatoryCOX-II Inhibitors0.52 - 22.25Various In Vitro Models
AntimicrobialBenzothiazole DerivativesVariesVarious Bacterial Strains

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of benzothiazole derivatives on multiple cancer cell lines including lung and breast cancer cells. The findings revealed significant growth inhibition correlating with structural modifications similar to those found in our compound .
  • COX Inhibition Study : Another research focused on the anti-inflammatory properties of compounds featuring the benzo[d][1,3]dioxole moiety. Results indicated a strong selective inhibition of COX-II with minimal effects on COX-I, suggesting a favorable therapeutic profile for managing inflammation-related diseases .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares a dihydropyrimidine core with several derivatives reported in the literature. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,6-Dihydropyrimidine-5-carboxamide - 1-Methyl, 6-oxo
- 2-Thioether with benzodioxole amide
- N-(2-Methoxyphenyl)
Not explicitly reported (likely anticancer/antimicrobial)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - Benzylidene group with trimethoxy substituents
- Ethyl ester at position 6
Anticancer (structural docking studies)
1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2,4-Dioxo-dihydropyrimidine - Fluorobenzylamino side chain
- 4-Methoxybenzyl carboxamide
Anticancer (in vitro cell assays)
2-(Propylthio)-4-oxo-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile 1,4-Dihydropyrimidine - Propylthio at position 2
- Pyridinyl at position 6
Antibacterial (Gram-positive pathogens)

Key Observations :

  • Substitution at Position 2 : The target compound’s thioether-benzodioxole amide substituent distinguishes it from simpler alkylthio (e.g., propylthio in ) or benzylidene groups (e.g., trimethoxybenzylidene in ). This may enhance binding to hydrophobic pockets in target proteins.
  • Carboxamide vs.
  • Benzodioxole vs. Fluorobenzyl : The benzodioxole moiety in the target compound offers electron-rich aromaticity compared to fluorobenzyl groups in , which could influence metabolic stability and π-π stacking interactions.
Crystallographic and Conformational Analysis
  • The dihydropyrimidine ring in similar compounds (e.g., ) adopts a flattened boat conformation with puckering parameters (e.g., C5 deviation = 0.224 Å). This conformation may influence binding to planar active sites.
Electronic and Steric Effects
  • Electron-withdrawing vs. donating groups: The methoxyphenyl carboxamide provides moderate electron donation, contrasting with the electron-withdrawing cyano group in , which may affect redox-mediated mechanisms.

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